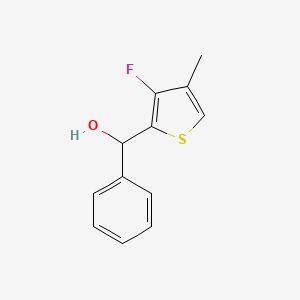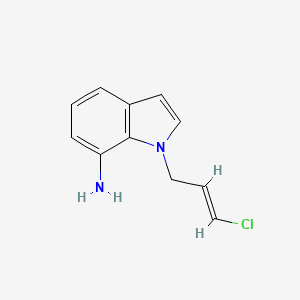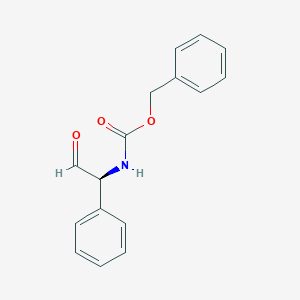![molecular formula C12H17FN2O B13083322 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide is a chemical compound with a complex structure that includes an amino group, a fluorophenyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide typically involves the condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation to form the desired amide. This process can be conducted either as a one-pot procedure or through the isolation of intermediate trifluoroborate iminiums (TIMs). The reaction conditions often involve acid-promoted condensation and the use of hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different amide derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the compound and achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide include:
- 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide
- 2-amino-N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide
Uniqueness
What sets 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N-methylpropanamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can participate in a wider range of chemical reactions and interactions.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H17FN2O/c1-8(14)12(16)15(3)9(2)10-4-6-11(13)7-5-10/h4-9H,14H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
JYCDSWHICBANAY-GKAPJAKFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N(C)C(=O)C(C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)

![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)

![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)

![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)





